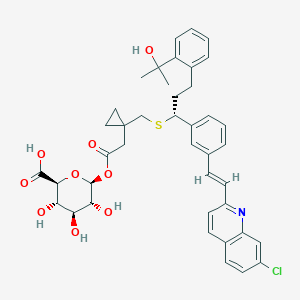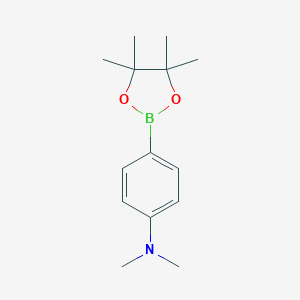
N,N-diméthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds involves multiple steps, including the use of spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) for structural characterization. The compounds are further confirmed by X-ray diffraction, and their molecular structures are optimized and analyzed through DFT calculations. This meticulous approach ensures the accurate synthesis and identification of the desired compound (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is intricately analyzed using DFT and TD-DFT calculations, which are essential for understanding its geometrical parameters, MEP, FMO, and NBO analysis. These computational analyses are crucial for comparing spectroscopic data and elucidating the compound's structure, providing insights into its chemical behavior and reactivity (Wu et al., 2021).
Chemical Reactions and Properties
This compound's chemical reactions and properties are characterized by its ability to participate in various organic synthesis reactions. Its boric acid ester functionality makes it a versatile intermediate in creating compounds with mesogenic properties and in the elaboration of organic materials. Its role in dendrimer synthesis, for instance, showcases its utility in constructing complex molecular architectures with potential applications in material science and nanotechnology (Morar et al., 2018).
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est utilisé comme matière première en synthèse organique . Il joue un rôle crucial dans la formation de divers composés organiques.
Réaction de couplage croisé de Suzuki-Miyaura
Il est utilisé comme réactif pour la réaction de couplage croisé de Suzuki-Miyaura . Cette réaction est un type de réaction de couplage croisé catalysée au palladium, utilisée pour synthétiser des liaisons carbone-carbone.
Réaction de couplage croisé catalysée au nickel
Le composé est également utilisé dans les réactions de couplage croisé catalysées au nickel . Ces réactions sont utiles pour créer des liaisons carbone-carbone et carbone-hétéroatome.
Réactions d'addition asymétriques catalysées au rhodium
Il est utilisé dans les réactions d'addition asymétriques catalysées au rhodium . Ces réactions sont importantes dans la synthèse de molécules chirales.
Activation de la liaison C-OH catalysée au palladium
Le composé est utilisé dans l'activation de la liaison C-OH catalysée au palladium . Ce processus est crucial dans la formation de liaisons carbone-oxygène.
Préparation de chromophores arylvinyldiazine push-pull
Il est utilisé dans la préparation de chromophores arylvinyldiazine push-pull . Ces chromophores ont des applications en optique non linéaire et en photovoltaïque.
Système de délivrance de médicaments
“N,N-diméthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline” est utilisée pour développer un système de délivrance de médicaments sensible aux espèces réactives de l'oxygène (ROS) . Ce système est utilisé pour délivrer des nanoparticules chargées de curcumine pour le traitement de la parodontite .
Traitement de la parodontite
Le composé est utilisé dans le traitement de la parodontite . Il est utilisé pour développer un système de délivrance de médicaments qui peut délivrer efficacement les médicaments à la zone affectée, traitant ainsi efficacement la maladie
Safety and Hazards
Mécanisme D'action
Target of Action
It is widely used as an intermediate in organic synthesis reactions , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It is known to be involved in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds. In these reactions, the compound likely interacts with its targets by transferring its boronic acid group to the target molecule.
Biochemical Pathways
The compound is involved in the biochemical pathway of the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds. The downstream effects of this pathway can lead to the formation of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds .
Action Environment
The action of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is influenced by various environmental factors. For instance, it is stable in air . It should be stored under inert gas and away from light and air . Its solubility in organic solvents like ethanol and dimethylformamide also influences its action .
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in Suzuki-Miyaura coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds
Molecular Mechanism
It is known that this compound can participate in Suzuki-Miyaura coupling reactions
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)16(5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMLJJIUOFKPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374436 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171364-78-6 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline improve the performance of high-voltage lithium metal batteries?
A1: N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline functions as a multifunctional additive within the electrolyte of high-voltage lithium metal batteries. [] Here's how it works:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



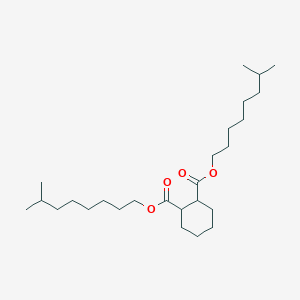
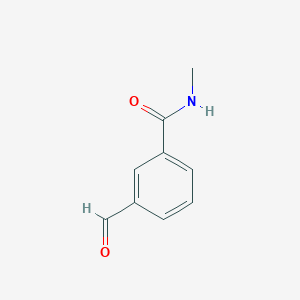
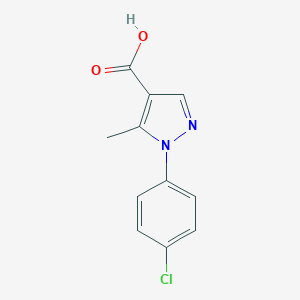

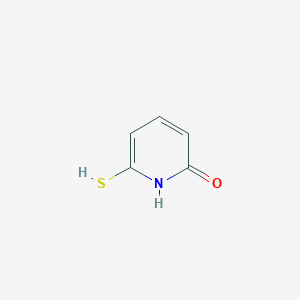


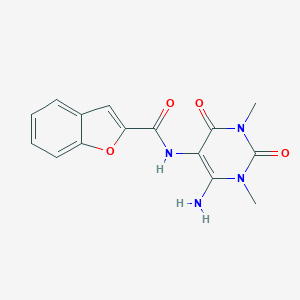
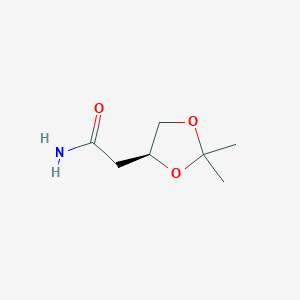


![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

